molecular formula C8H6N4S B12879823 3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 129852-36-4

3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B12879823
CAS No.: 129852-36-4
M. Wt: 190.23 g/mol
InChI Key: QMDDOPMFGPBAHY-UHFFFAOYSA-N
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Description

3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a thiophene ring, and a nitrile group

Preparation Methods

The synthesis of 3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures.

Chemical Reactions Analysis

3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar compounds to 3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile include other pyrazole derivatives with different substituents. For instance:

    3-Amino-5-(phenyl)-1H-pyrazole-4-carbonitrile: This compound has a phenyl group instead of a thiophene ring, which may result in different biological activities and properties.

    3-Amino-5-(furan-2-yl)-1H-pyrazole-4-carbonitrile: This derivative features a furan ring, which can influence its reactivity and applications

Properties

CAS No.

129852-36-4

Molecular Formula

C8H6N4S

Molecular Weight

190.23 g/mol

IUPAC Name

3-amino-5-thiophen-2-yl-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C8H6N4S/c9-4-5-7(11-12-8(5)10)6-2-1-3-13-6/h1-3H,(H3,10,11,12)

InChI Key

QMDDOPMFGPBAHY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C(=NN2)N)C#N

Origin of Product

United States

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